Cas no 2227975-96-2 ((3R)-3-(6aR)-hexahydro-2H-cyclopentabfuran-3a-yl-3-hydroxypropanoic acid)
L'acido (3R)-3-[(6aR)-esaidro-2H-ciclopenta[b]furan-3a-il]-3-idrossipropanoico è un composto chirale con una struttura ciclopentano-furanoica complessa, caratterizzato dalla presenza di un gruppo carbossilico e di un gruppo idrossilico in posizione beta. La sua configurazione stereochimica definita ((3R,6aR)) conferisce specificità nelle interazioni molecolari, rendendolo potenzialmente utile come intermedio sintetico in farmacologia o come scaffold per molecole bioattive. L'equilibrio tra la porzione idrofila (acido carbossilico, OH) e quella lipofila (cicloesano-furano) ne favorisce l'applicazione in sistemi con requisiti di bilanciamento polarità. La rigidità strutturale del sistema biciclico può influenzarne la selettività in reazioni enzimatiche o legami recettoriali.
2227975-96-2 structure
Product Name:(3R)-3-(6aR)-hexahydro-2H-cyclopentabfuran-3a-yl-3-hydroxypropanoic acid
Numero CAS:2227975-96-2
MF:C10H16O4
MW:200.231643676758
CID:5890769
PubChem ID:165835271
Update Time:2025-07-01
(3R)-3-(6aR)-hexahydro-2H-cyclopentabfuran-3a-yl-3-hydroxypropanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3R)-3-(6aR)-hexahydro-2H-cyclopentabfuran-3a-yl-3-hydroxypropanoic acid
- (3R)-3-[(6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]-3-hydroxypropanoic acid
- EN300-1771518
- 2227975-96-2
-
- Inchi: 1S/C10H16O4/c11-7(6-9(12)13)10-3-1-2-8(10)14-5-4-10/h7-8,11H,1-6H2,(H,12,13)/t7-,8-,10?/m1/s1
- Chiave InChI: WBKODJHHOPHDDM-SZBHIRRCSA-N
- Sorrisi: O1CCC2([C@@H](CC(=O)O)O)CCC[C@@H]12
Proprietà calcolate
- Massa esatta: 200.10485899g/mol
- Massa monoisotopica: 200.10485899g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 240
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.1
- Superficie polare topologica: 66.8Ų
(3R)-3-(6aR)-hexahydro-2H-cyclopentabfuran-3a-yl-3-hydroxypropanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1771518-0.05g |
(3R)-3-[(6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]-3-hydroxypropanoic acid |
2227975-96-2 | 0.05g |
$2288.0 | 2023-09-20 | ||
| Enamine | EN300-1771518-0.1g |
(3R)-3-[(6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]-3-hydroxypropanoic acid |
2227975-96-2 | 0.1g |
$2397.0 | 2023-09-20 | ||
| Enamine | EN300-1771518-0.25g |
(3R)-3-[(6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]-3-hydroxypropanoic acid |
2227975-96-2 | 0.25g |
$2506.0 | 2023-09-20 | ||
| Enamine | EN300-1771518-0.5g |
(3R)-3-[(6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]-3-hydroxypropanoic acid |
2227975-96-2 | 0.5g |
$2615.0 | 2023-09-20 | ||
| Enamine | EN300-1771518-1.0g |
(3R)-3-[(6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]-3-hydroxypropanoic acid |
2227975-96-2 | 1g |
$2724.0 | 2023-06-03 | ||
| Enamine | EN300-1771518-2.5g |
(3R)-3-[(6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]-3-hydroxypropanoic acid |
2227975-96-2 | 2.5g |
$5341.0 | 2023-09-20 | ||
| Enamine | EN300-1771518-5.0g |
(3R)-3-[(6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]-3-hydroxypropanoic acid |
2227975-96-2 | 5g |
$7901.0 | 2023-06-03 | ||
| Enamine | EN300-1771518-10.0g |
(3R)-3-[(6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]-3-hydroxypropanoic acid |
2227975-96-2 | 10g |
$11716.0 | 2023-06-03 | ||
| Enamine | EN300-1771518-1g |
(3R)-3-[(6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]-3-hydroxypropanoic acid |
2227975-96-2 | 1g |
$2724.0 | 2023-09-20 | ||
| Enamine | EN300-1771518-5g |
(3R)-3-[(6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]-3-hydroxypropanoic acid |
2227975-96-2 | 5g |
$7901.0 | 2023-09-20 |
(3R)-3-(6aR)-hexahydro-2H-cyclopentabfuran-3a-yl-3-hydroxypropanoic acid Letteratura correlata
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
2227975-96-2 ((3R)-3-(6aR)-hexahydro-2H-cyclopentabfuran-3a-yl-3-hydroxypropanoic acid) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti